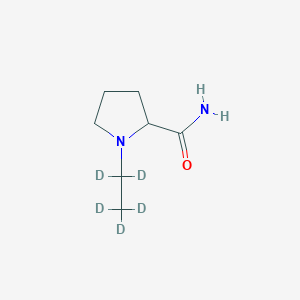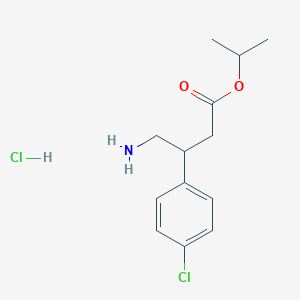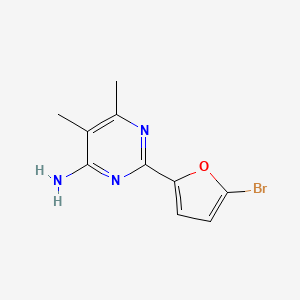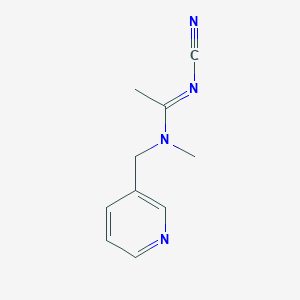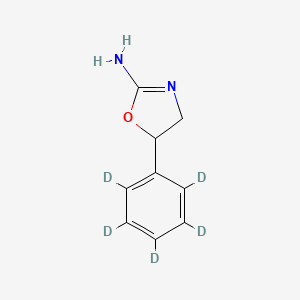
Aminorex-d5 (1.0mg/ml in Acetonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminorex-d5 (1.0mg/ml in Acetonitrile) is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a deuterated form of Aminorex, an anorectic stimulant drug. The compound is dissolved in acetonitrile, a common solvent used in chemical analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aminorex-d5 involves the incorporation of deuterium atoms into the Aminorex molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of Aminorex-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The final product is then dissolved in acetonitrile to achieve the desired concentration of 1.0 mg/ml .
Analyse Des Réactions Chimiques
Types of Reactions
Aminorex-d5 undergoes various chemical reactions, including:
Oxidation: Aminorex-d5 can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Aminorex-d5 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Aminorex-d5 is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: For drug development and pharmacokinetic studies.
Industry: In quality control and analytical testing of pharmaceuticals
Mécanisme D'action
Aminorex-d5, like its non-deuterated counterpart, acts as an anorectic stimulant. It exerts its effects by interacting with neurotransmitter systems in the brain, particularly those involving norepinephrine and dopamine. The compound stimulates the release of these neurotransmitters, leading to increased alertness and reduced appetite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminorex: The non-deuterated form, used as an appetite suppressant.
Phentermine: Another anorectic stimulant with similar effects.
Ephedrine: A compound with stimulant and appetite-suppressant properties.
Uniqueness
Aminorex-d5 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for more precise measurements in mass spectrometry and other analytical techniques .
Propriétés
Numéro CAS |
1246819-51-1 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
5-(2,3,4,5,6-pentadeuteriophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/i1D,2D,3D,4D,5D |
Clé InChI |
SYAKTDIEAPMBAL-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN=C(O2)N)[2H])[2H] |
SMILES canonique |
C1C(OC(=N1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


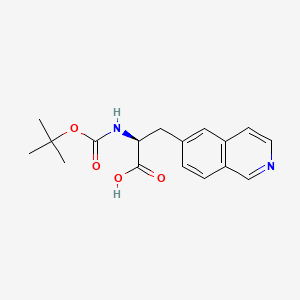
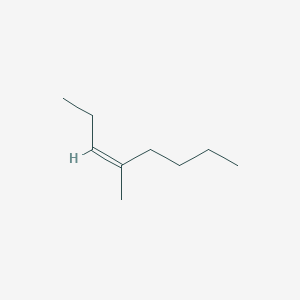
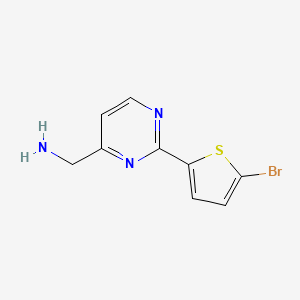
![a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl](/img/structure/B13444376.png)

![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)

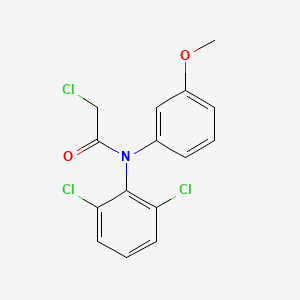
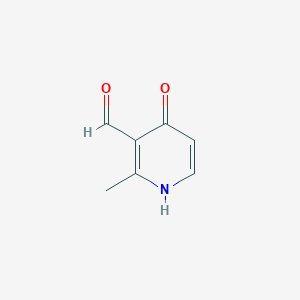
![(5E)-5,6-Dideoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-Alpha-D-xylo-hex-5-enofuranose](/img/structure/B13444424.png)
